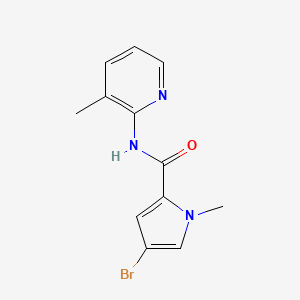
5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has shown promising results in scientific research applications. This compound is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with a sulfur and nitrogen atom.
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
Studies have shown that this compound can cause a decrease in the growth of microorganisms such as bacteria, fungi, and viruses. In addition, it has also been shown to induce apoptosis in cancer cells. However, the biochemical and physiological effects of this compound are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide in lab experiments include its broad-spectrum antimicrobial activity and its potential anticancer properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to human cells.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide. One direction is to study its potential as a therapeutic agent for the treatment of various infections and cancers. Another direction is to study its mechanism of action and its biochemical and physiological effects in more detail. In addition, future studies could focus on improving the synthesis method of this compound to increase its yield and solubility. Finally, future studies could also investigate the potential toxicity of this compound to human cells and its potential side effects.
Métodos De Síntesis
The synthesis of 5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide involves the reaction of 2-acetylthiophene with thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain the final product. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. In addition, it has also been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway.
Propiedades
IUPAC Name |
5-acetyl-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-6(13)7-2-3-8(16-7)9(14)12-10-11-4-5-15-10/h2-3H,4-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKJAPIOVOFVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)


![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
